molecular formula C4H4Br2O3 B13656130 Methyl 3,3-dibromo-2-oxopropanoate CAS No. 5038-58-4

Methyl 3,3-dibromo-2-oxopropanoate

Cat. No.: B13656130
CAS No.: 5038-58-4
M. Wt: 259.88 g/mol
InChI Key: BBEUKZFDZWGLQL-UHFFFAOYSA-N
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Description

Methyl 3,3-dibromo-2-oxopropanoate is an organic compound with the molecular formula C4H4Br2O3. It is a brominated derivative of methyl pyruvate and is known for its reactivity due to the presence of two bromine atoms and a keto group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-dibromo-2-oxopropanoate can be synthesized through the bromination of methyl pyruvate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dibromo-2-oxopropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,3-dibromo-2-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,3-dibromo-2-oxopropanoate involves its reactivity with nucleophiles and electrophiles. The presence of two bromine atoms makes it highly reactive towards nucleophilic substitution reactions. The keto group also allows for various transformations, including reduction and oxidation. The compound can interact with biological molecules, leading to modifications that can inhibit or enhance their activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-2-oxopropanoate: A less brominated derivative with similar reactivity but lower molecular weight.

    Methyl 2,2-dibromo-3-oxopropanoate: Another brominated derivative with different substitution patterns.

    Ethyl 3,3-dibromo-2-oxopropanoate: An ethyl ester analog with similar chemical properties.

Uniqueness

Methyl 3,3-dibromo-2-oxopropanoate is unique due to the presence of two bromine atoms at the same carbon, which significantly enhances its reactivity compared to its mono-brominated or non-brominated analogs. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

methyl 3,3-dibromo-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2O3/c1-9-4(8)2(7)3(5)6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEUKZFDZWGLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346315
Record name Methyl 3,3-dibromo-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5038-58-4
Record name Methyl 3,3-dibromo-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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